(2-(2-Azidoethyl)-2-azaspiro[4.5]decan-4-yl)methanol
Overview
Description
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may also include yield percentages and reaction conditions .Molecular Structure Analysis
This involves detailing the molecular structure of the compound, including bond lengths and angles, and the spatial arrangement of atoms .Chemical Reactions Analysis
This involves detailing the chemical reactions the compound undergoes, including the reactants, products, and conditions of the reactions .Physical and Chemical Properties Analysis
This involves detailing the physical and chemical properties of the compound, such as melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Atom Transfer Radical Spirocyclization
A study by Diaba et al. (2013) explored the atom transfer radical spirocyclization from N-benzyltrichloroacetamides using CuCl. This process leads to 2-azaspiro[4.5]decadienes, closely related to the chemical structure . The process allows the labile allylic chlorine atom to be replaced by a hydroxyl group in aqueous medium or by quenching with methanol or allylamine, after which the N-tert-butyl group can be removed from the resulting spirocyclohexanedienone (Diaba, Montiel, Martínez-Laporta, & Bonjoch, 2013).
Gabapentin-base Synthesis
In 2018, a study by Amirani Poor et al. described the synthesis of biologically active compounds using gabapentin, which led to the creation of N-cyclohexyl-3-oxo-2-(3-oxo-2-azaspiro[4.5]decane-2-yl)propanamides. This synthesis demonstrates the versatility of spiro compounds in creating biologically relevant structures (Amirani Poor, Darehkordi, Anary‐Abbasinejad, & Mohammadi, 2018).
Anticonvulsant Activity
Obniska et al. (2006) synthesized N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives and evaluated their anticonvulsant and neurotoxic properties. The study found that these compounds, closely related to the chemical , displayed anticonvulsant activity in the MES test (Obniska, Kamiński, & Tatarczyńska, 2006).
Neighboring Effect in Chemical Reactions
Hilmey et al. (2005) evaluated the susceptibility of 6-azaspiro[4.5]decane-1,7-dione to nucleophilic attack, which relates to the chemical's behavior in certain reactions. The study observed that steric effects impact the addition of reagents and that the lactam functionality influences reaction pathways (Hilmey, Gallucci, & Paquette, 2005).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[2-(2-azidoethyl)-2-azaspiro[4.5]decan-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O/c13-15-14-6-7-16-8-11(9-17)12(10-16)4-2-1-3-5-12/h11,17H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSVUBABAJELTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CN(CC2CO)CCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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